6-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-5-CYANO-2-METHYL-N-PHENYL-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE
Overview
Description
6-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-5-CYANO-2-METHYL-N-PHENYL-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with a diverse range of applications in scientific research This compound is characterized by its unique structure, which includes a dihydropyridine core, a thiophene ring, and various functional groups such as cyano, benzylcarbamoyl, and phenyl groups
Preparation Methods
The synthesis of 6-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-5-CYANO-2-METHYL-N-PHENYL-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the dihydropyridine core: This step typically involves the Hantzsch dihydropyridine synthesis, where an aldehyde, a β-keto ester, and ammonia or an amine are reacted under acidic conditions.
Introduction of the thiophene ring: The thiophene ring can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of thiophene with a halogenated dihydropyridine intermediate in the presence of a palladium catalyst.
Functional group modifications: The cyano, benzylcarbamoyl, and phenyl groups are introduced through various substitution reactions, often involving nucleophilic or electrophilic reagents under controlled conditions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
6-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-5-CYANO-2-METHYL-N-PHENYL-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE undergoes several types of chemical reactions, including:
Oxidation: The dihydropyridine core can be oxidized to form the corresponding pyridine derivative. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: The benzylcarbamoyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the benzyl group.
These reactions often require specific conditions, such as temperature control, inert atmosphere, and the use of catalysts, to proceed efficiently and selectively.
Scientific Research Applications
6-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-5-CYANO-2-METHYL-N-PHENYL-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research, including:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its structural features make it a useful probe for studying biological processes, such as enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent, depending on its interaction with specific biological targets.
Industry: The compound’s reactivity and stability make it suitable for use in materials science, such as the development of polymers and coatings.
Mechanism of Action
The mechanism of action of 6-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-5-CYANO-2-METHYL-N-PHENYL-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, the dihydropyridine core is known to interact with calcium channels, potentially affecting calcium ion flux and cellular signaling pathways. The thiophene ring and other functional groups may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 6-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-5-CYANO-2-METHYL-N-PHENYL-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE include other dihydropyridine derivatives, such as nifedipine and amlodipine, which are used as calcium channel blockers in the treatment of hypertension. the presence of the thiophene ring and the specific functional groups in this compound may confer unique properties, such as enhanced binding affinity or selectivity for certain biological targets.
Properties
IUPAC Name |
6-[2-(benzylamino)-2-oxoethyl]sulfanyl-5-cyano-2-methyl-N-phenyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O2S2/c1-18-24(26(33)31-20-11-6-3-7-12-20)25(22-13-8-14-34-22)21(15-28)27(30-18)35-17-23(32)29-16-19-9-4-2-5-10-19/h2-14,25,30H,16-17H2,1H3,(H,29,32)(H,31,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKBVVVUQFUWRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)NCC2=CC=CC=C2)C#N)C3=CC=CS3)C(=O)NC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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